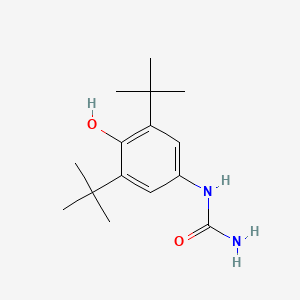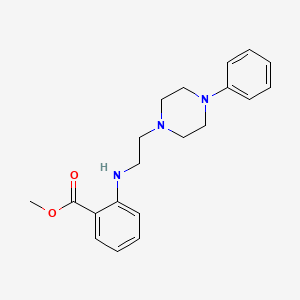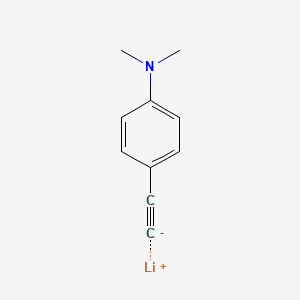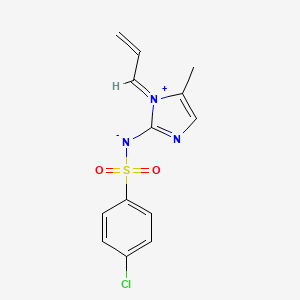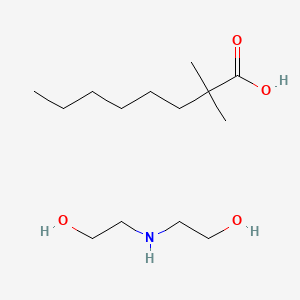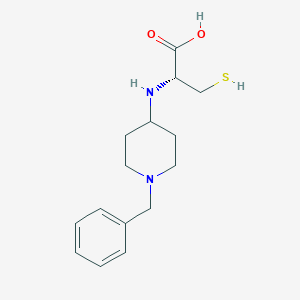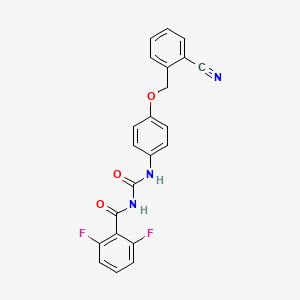![molecular formula C20H20Br2O4 B14470328 4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) CAS No. 65693-91-6](/img/structure/B14470328.png)
4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) is an organic compound characterized by the presence of two bromobenzaldehyde groups connected via a hexane-1,6-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) typically involves the reaction of 3-bromobenzaldehyde with 1,6-dibromohexane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by the aldehyde groups. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzoic acid)
Reduction: 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzyl alcohol)
Substitution: 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-substituted-benzaldehyde)
Aplicaciones Científicas De Investigación
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile
- 4,4’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
- 4,4’-[Hexane-1,6-diylbis(oxy)]dibenzamide
Uniqueness
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) is unique due to the presence of bromine atoms and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
65693-91-6 |
|---|---|
Fórmula molecular |
C20H20Br2O4 |
Peso molecular |
484.2 g/mol |
Nombre IUPAC |
3-bromo-4-[6-(2-bromo-4-formylphenoxy)hexoxy]benzaldehyde |
InChI |
InChI=1S/C20H20Br2O4/c21-17-11-15(13-23)5-7-19(17)25-9-3-1-2-4-10-26-20-8-6-16(14-24)12-18(20)22/h5-8,11-14H,1-4,9-10H2 |
Clave InChI |
CIAXFYHSYPKNKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)Br)OCCCCCCOC2=C(C=C(C=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


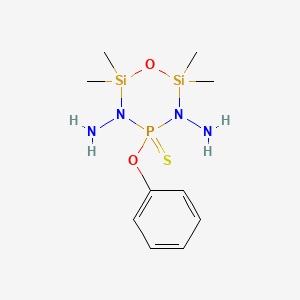
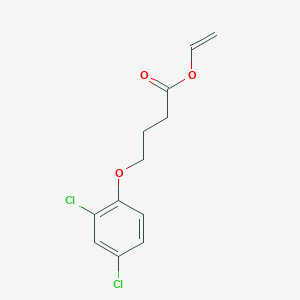
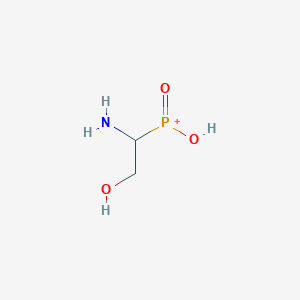
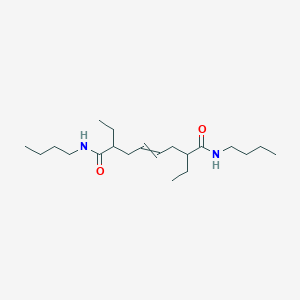
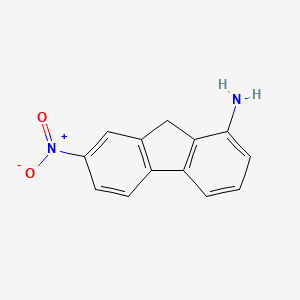
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
